molecular formula C25H23BrN8O3 B11558984 6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11558984
M. Wt: 563.4 g/mol
InChI Key: DSMQTJUWPSJANJ-MZJWZYIUSA-N
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Description

6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.

    Cyclization: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding amine.

    Substitution: Products include various substituted triazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazine derivatives are often used as ligands in coordination chemistry and catalysis.

    Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: Triazine derivatives have shown potential as antimicrobial agents against various pathogens.

    Cancer Research: Some triazine compounds are being investigated for their anticancer properties.

Industry

    Agriculture: Triazine derivatives are used as herbicides and pesticides.

    Dyes and Pigments: These compounds are also used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A widely used herbicide with a similar triazine core structure.

    Melamine: Used in the production of plastics and resins.

    Cyanuric Acid: Used in swimming pool maintenance and as a precursor for other chemicals.

Uniqueness

6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(3,4-DIMETHYLPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other triazine derivatives.

Properties

Molecular Formula

C25H23BrN8O3

Molecular Weight

563.4 g/mol

IUPAC Name

2-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C25H23BrN8O3/c1-15-4-6-20(12-16(15)2)29-24-30-23(28-19-7-9-21(10-8-19)34(35)36)31-25(32-24)33-27-14-17-13-18(26)5-11-22(17)37-3/h4-14H,1-3H3,(H3,28,29,30,31,32,33)/b27-14+

InChI Key

DSMQTJUWPSJANJ-MZJWZYIUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C=CC(=C4)Br)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C=CC(=C4)Br)OC)C

Origin of Product

United States

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